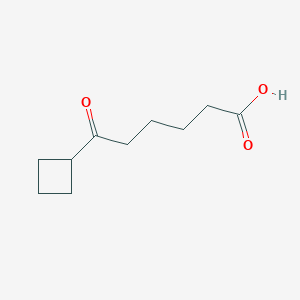

Acide 6-cyclobutyl-6-oxohexanoïque

Vue d'ensemble

Description

6-Cyclobutyl-6-oxohexanoic acid, also known as CBHA, is a cyclic ketone carboxylic acid that belongs to the class of γ-lactones. It has a molecular formula of C10H16O3 and a molecular weight of 184.23 g/mol .

Synthesis Analysis

The synthesis of 6-oxohexanoic acid can be achieved through an enzymatic method using 6-aminohexanoic acid and an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 . The 6-oxohexanoic acid is produced from 6-aminohexanoic acid with 100% yield by incubation with 0.3 U of the ω-AOX and 20 U of catalase at 30 °C for 30 h in 0.1 M potassium phosphate buffer (pH 7.0) .Chemical Reactions Analysis

6-Oxohexanoic acid can be formed by the decomposition of 2-hydroperoxycyclohexanone via nonradical and radical routes, as well as by the oxidation of 2-hydroxycyclohexanone with peroxide compounds . The formation of 6-oxohexanoic acid is a side product in the process of cyclohexane oxidation to cyclohexanol and cyclohexanone .Physical and Chemical Properties Analysis

6-Cyclobutyl-6-oxohexanoic acid has a molecular weight of 184.23 g/mol . The predicted density is 1.131±0.06 g/cm3, and the predicted boiling point is 359.8±25.0 °C .Applications De Recherche Scientifique

- Propriétés anti-inflammatoires : Les chercheurs ont exploré le potentiel anti-inflammatoire de l'acide 6-cyclobutyl-6-oxohexanoïque. Il peut inhiber les voies pro-inflammatoires, ce qui en fait un candidat pour le développement de médicaments dans des affections comme l'arthrite et les maladies inflammatoires .

- Neuroprotection : Certaines études suggèrent que ce composé pourrait protéger les neurones du stress oxydatif et de l'inflammation. Enquêter sur ses effets neuroprotecteurs pourrait conduire à de nouvelles stratégies thérapeutiques pour les maladies neurodégénératives .

- Bloc de construction chiral : En raison de sa nature chirale, l'this compound sert de bloc de construction précieux dans la synthèse asymétrique. Les chimistes l'utilisent pour créer des molécules complexes avec une stéréochimie spécifique .

- Réactions énantiosélectives : Les chercheurs ont utilisé ce composé comme catalyseur dans des transformations énantiosélectives. Sa structure unique contribue à des réactions efficaces et sélectives .

- Modification des polymères : L'this compound peut être incorporé dans les chaînes de polymères pour modifier leurs propriétés. Il influence des facteurs comme la solubilité, la résistance mécanique et la stabilité thermique .

- Polymères biodégradables : Les scientifiques explorent son utilisation dans le développement de polymères biodégradables pour des matériaux durables. Ces polymères trouvent des applications dans l'emballage, l'administration de médicaments et l'ingénierie tissulaire .

- Études métaboliques : Les chercheurs étudient le sort métabolique de l'this compound dans les organismes vivants. Comprendre ses transformations enzymatiques et ses voies métaboliques permet d'obtenir des informations sur les processus cellulaires .

- Inhibition enzymatique : Ce composé peut agir comme un inhibiteur enzymatique. L'étude de ses interactions avec des enzymes spécifiques peut révéler des cibles thérapeutiques potentielles .

- Régulateurs de croissance des plantes : Certaines études explorent les effets de l'this compound sur la croissance et le développement des plantes. Il peut servir de régulateur de croissance des plantes ou de mimique d'hormone .

- Amélioration du rendement des cultures : Enquêter sur son impact sur le rendement des cultures, la tolérance au stress et l'absorption des nutriments pourrait avoir des implications pour l'agriculture durable .

- Études de biodégradation : Les chercheurs évaluent la biodégradabilité de ce composé dans les sols et les milieux aquatiques. Comprendre son sort dans les écosystèmes contribue à l'évaluation des risques environnementaux .

- Toxicité et écotoxicologie : Enquêter sur son profil de toxicité permet d'évaluer les dangers environnementaux potentiels et les impacts écologiques .

Chimie médicinale et développement de médicaments

Synthèse organique et catalyse

Science des matériaux et chimie des polymères

Recherche biochimique

Chimie agricole

Chimie de l'environnement

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be involved in the oxidation process of cyclohexane .

Mode of Action

6-Cyclobutyl-6-oxohexanoic acid is formed during the oxidation of cyclohexane, cyclohexanone, and 2-hydroxycyclohexanone . It can also be formed by the decomposition of 2-hydroperoxycyclohexanone via nonradical and radical routes, as well as by the oxidation of 2-hydroxycyclohexanone with peroxide compounds .

Biochemical Pathways

The formation of 6-Cyclobutyl-6-oxohexanoic acid is part of the cyclohexane oxidation process. This process involves the buildup of main and side products during uncatalyzed and cobalt naphthenate-catalyzed oxidation of cyclohexane at 150°C . The compound is accumulated in parallel with 6-Hydroxyhexanoic and adipic acids .

Result of Action

Its formation is a significant part of the cyclohexane oxidation process .

Action Environment

The formation of 6-Cyclobutyl-6-oxohexanoic acid is influenced by environmental factors such as temperature and the presence of catalysts. For instance, the buildup kinetics of the compound and other products have been studied during the uncatalyzed and cobalt naphthenate-catalyzed oxidation of cyclohexane at 150°C .

Analyse Biochimique

Biochemical Properties

6-Cyclobutyl-6-oxohexanoic acid plays a significant role in biochemical reactions, particularly in the oxidation processes. It interacts with enzymes such as cyclohexanone monooxygenase and ω-amino group-oxidizing enzymes from Phialemonium species . These interactions involve the oxidation of cyclohexanone and 6-aminohexanoic acid, respectively, leading to the formation of 6-Cyclobutyl-6-oxohexanoic acid . The compound’s ability to participate in these reactions highlights its importance in studying oxidation mechanisms and enzyme-substrate specificity.

Cellular Effects

6-Cyclobutyl-6-oxohexanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidation of cyclohexane and cyclohexanone, leading to the accumulation of 6-hydroxyhexanoic acid and adipic acid . These effects suggest that 6-Cyclobutyl-6-oxohexanoic acid may play a role in modulating metabolic pathways and cellular responses to oxidative stress.

Molecular Mechanism

The molecular mechanism of 6-Cyclobutyl-6-oxohexanoic acid involves its interaction with specific enzymes and biomolecules. It binds to the active sites of enzymes such as cyclohexanone monooxygenase and ω-amino group-oxidizing enzymes, facilitating the oxidation of substrates like cyclohexanone and 6-aminohexanoic acid . These interactions result in the formation of 6-Cyclobutyl-6-oxohexanoic acid and other oxidation products, demonstrating its role in enzyme-mediated oxidation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Cyclobutyl-6-oxohexanoic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods

Dosage Effects in Animal Models

The effects of 6-Cyclobutyl-6-oxohexanoic acid in animal models vary with different dosages. Studies have shown that low to moderate doses of the compound can modulate metabolic pathways and cellular responses without causing significant toxicity . High doses may lead to adverse effects, including oxidative stress and cellular damage. These findings highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

6-Cyclobutyl-6-oxohexanoic acid is involved in several metabolic pathways, particularly those related to oxidation processes. It interacts with enzymes such as cyclohexanone monooxygenase and ω-amino group-oxidizing enzymes, facilitating the conversion of substrates like cyclohexanone and 6-aminohexanoic acid into 6-Cyclobutyl-6-oxohexanoic acid and other oxidation products . These interactions underscore the compound’s role in modulating metabolic flux and influencing metabolite levels.

Transport and Distribution

The transport and distribution of 6-Cyclobutyl-6-oxohexanoic acid within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with cellular transport mechanisms, facilitating its uptake and distribution across different cellular compartments . These interactions ensure the proper localization and accumulation of 6-Cyclobutyl-6-oxohexanoic acid, enabling it to exert its biochemical effects effectively.

Subcellular Localization

6-Cyclobutyl-6-oxohexanoic acid exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as mitochondria and peroxisomes, where it participates in oxidation processes . Targeting signals and post-translational modifications play a role in directing 6-Cyclobutyl-6-oxohexanoic acid to these compartments, ensuring its proper function and interaction with relevant biomolecules.

Propriétés

IUPAC Name |

6-cyclobutyl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(8-4-3-5-8)6-1-2-7-10(12)13/h8H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRYFHPBAWKZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645360 | |

| Record name | 6-Cyclobutyl-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-81-9 | |

| Record name | ε-Oxocyclobutanehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyclobutyl-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.